Azaserine

DNA Damage Carcinogenesis Tissue Selectivity

Azaserine (115-02-6) is the irreplaceable tool for dissecting glutamine-dependent metabolic nodes. Unlike DON or Acivicin, its serine backbone and diazoacetyl warhead confer unique selectivity for FGAM synthetase and glucosamine-6-phosphate isomerase. Azaserine alone reliably induces pancreatic atypical acinar cell nodules (AACN) for carcinogenesis models and produces tissue-specific DNA damage unattainable with DON. For de novo purine synthesis inhibition, hexosamine pathway studies, or glutamine addiction research in breast cancer, Azaserine's distinct multi-target profile cannot be replicated. Procure only if experimental fidelity to these specific mechanisms is required.

Molecular Formula C5H7N3O4
Molecular Weight 173.13 g/mol
CAS No. 115-02-6
Cat. No. B1665924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaserine
CAS115-02-6
SynonymsAzaserine;  diazoacetate (ester) LSerine;  diazoacetylserine;  serine diazoacetate. Abbreviations: AZAS;  AZS. Code names: CL337;  CN15757;  P165
Molecular FormulaC5H7N3O4
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
InChIInChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1
InChIKeyMZZGOOYMKKIOOX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE;  SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azaserine Procurement Guide: Differentiated Selection from Other Glutamine Antagonists


Azaserine (CAS 115-02-6, O-diazoacetyl-L-serine) is a naturally occurring diazo compound and structural analog of L-glutamine, classified as a glutamine antagonist [1]. It functions primarily as a competitive, irreversible inhibitor of multiple glutamine-dependent amidotransferases, including FGAM synthetase (purine biosynthesis), glucosamine-6-phosphate isomerase (hexosamine pathway), and gamma-glutamyltranspeptidase (GGT1) . This multi-target profile, inherent to its diazoacetyl warhead, distinguishes it from non-diazo glutamine analogs and establishes it as a critical tool compound for dissecting glutamine-dependent metabolic nodes [2].

Why 6-Diazo-5-oxo-L-norleucine (DON) or Acivicin Are Not Equivalent Substitutes for Azaserine


Despite belonging to the same class of glutamine antagonists, Azaserine, DON, and Acivicin exhibit distinct, non-overlapping enzyme inhibition profiles and divergent in vivo biological outcomes [1]. Azaserine's unique serine backbone confers a specific selectivity pattern against the enzymes FGAM synthetase and glucosamine-6-phosphate isomerase, whereas Acivicin more potently targets CTP and GMP synthetases, and DON shows a broader, less selective inhibition profile [2]. Furthermore, Azaserine demonstrates a unique capacity to induce DNA damage in specific tissues (pancreas and liver) at doses where the close structural analog DON does not, a critical consideration for researchers studying tissue-specific genotoxicity or carcinogenesis models [3]. Therefore, substituting Azaserine with another diazo analog cannot be assumed to produce the same experimental outcomes; the choice must be driven by the specific enzyme target and the desired biological effect, as detailed in the quantitative evidence below.

Quantitative Evidence for Differentiated Procurement of Azaserine


Azaserine Induces Detectable Pancreatic and Liver DNA Damage, Unlike the Structural Analog DON

In a direct head-to-head in vivo study, Azaserine induced quantifiable DNA damage in both rat pancreas and liver one hour after a single intraperitoneal injection, as measured by alkaline sucrose gradient analysis. In contrast, an equimolar dose of the close structural analog 6-diazo-5-oxo-L-norleucine (DON) did not cause detectable DNA damage in either tissue [1]. This demonstrates a critical functional divergence between these two diazo glutamine antagonists. Furthermore, a multi-week dosing regimen of Azaserine (0.06 mmol/kg weekly for 6 weeks) successfully induced atypical acinar cell nodules (AACN) in the pancreas of rats, a pre-neoplastic lesion, while the same regimen with DON resulted in a low number of AACN, and another analog, ethyl diazoacetate (EDA), was completely ineffective [1].

DNA Damage Carcinogenesis Tissue Selectivity

Azaserine's Distinct Enzyme Inhibition Profile Compared to Acivicin and DON

A cross-study comparison of the inhibitory profiles of glutamine antagonists in mouse L1210 leukemia cells reveals that Azaserine possesses a distinct pattern of target inhibition [1]. While all three antagonists (Azaserine, Acivicin, and DON) are potent inhibitors of glutamine-dependent amidotransferases in vitro, their specific sites of action within cellular nucleotide biosynthesis differ significantly. Azaserine's activity is restricted to inhibiting FGAM synthetase and glucosamine-6-phosphate isomerase [1]. This profile contrasts with Acivicin, which primarily inhibits CTP and GMP synthetases and only partially inhibits FGAM synthetase, and with DON, which exhibits a broader inhibition spectrum including FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase [1].

Enzymology Nucleotide Metabolism Target Selectivity

Comparative Antiproliferative Effects and Selectivity in Breast Cancer Cells

In a direct comparison using breast cancer (MCF-7) and non-tumorigenic (MCF-10) cell lines, both Azaserine and Acivicin demonstrated potent, dose-dependent inhibition of cancer cell proliferation. Crucially, both compounds exhibited a favorable selectivity profile, showing minimal impact on normal MCF-10 cell viability compared to the significant toxicity observed with the multi-kinase inhibitor Sorafenib at equivalent concentrations (3.125–50 μM) [1]. While the study does not provide an IC50 value differentiating Azaserine from Acivicin, it does provide the class-level inference that Azaserine, like Acivicin, possesses a selectivity for cancer cells over normal cells that is not shared by all anti-proliferative agents [1].

Breast Cancer Antiproliferative Drug Selectivity

Azaserine and DON Exhibit Equivalent Affinity-Based Inactivation of Glutaminase

A study on homogeneous glutamin(asparagin)ase from Pseudomonas aurantiaca directly compared the inhibitory activity of Azaserine and DON [1]. The research found that incubation with either compound leads to an almost complete inactivation of the enzyme [1]. The mechanism was determined to involve an initial step of reversible binding to the enzyme active site, followed by covalent modification (affinity labeling) [1]. This evidence shows that for the specific target of bacterial glutaminase, Azaserine and DON are functionally equivalent in terms of their potent, irreversible inhibition, a finding that supports their interchangeable use in this specific enzymatic context.

Enzyme Kinetics Glutamine Metabolism Affinity Labeling

Azaserine Demonstrates Moderate Inhibition of Glutamine Uptake in Membrane Vesicles

In studies using membrane vesicles from rat liver, Azaserine was found to inhibit approximately 50% of glutamine uptake, a moderate effect compared to other glutamine anti-metabolites [1]. This contrasts with DON and Acivicin, which were described as relatively poor inhibitors, causing less than 25% inhibition of glutamine uptake even at a 20-fold molar excess [1]. This class-level inference highlights that while Azaserine's primary mechanism is enzyme inhibition, its secondary effect on glutamine transport is more pronounced than that of its closest structural analogs.

Membrane Transport Glutamine Uptake System A Transporter

Recommended Research and Industrial Application Scenarios for Azaserine


Induction of Pancreatic Pre-neoplasia in Rat Models

As directly evidenced by the work of Lilja et al. (1981), Azaserine is the validated tool for inducing atypical acinar cell nodules (AACN) in the rat pancreas, a widely used model for pancreatic carcinogenesis studies [1]. Unlike the close analog DON, which is a weak inducer, Azaserine provides a robust and reproducible response. This application is ideal for researchers investigating the initiation and promotion of pancreatic cancer, evaluating chemopreventive agents, or studying the molecular events of early-stage carcinogenesis.

Selective Inhibition of Purine Biosynthesis via FGAM Synthetase

For researchers needing to inhibit de novo purine synthesis at a specific, early step, Azaserine is the compound of choice [1]. Its inhibition profile is specific to FGAM synthetase and glucosamine-6-phosphate isomerase, distinguishing it from Acivicin (which targets CTP/GMP synthetases) and the broader inhibitor DON [2]. This selectivity makes Azaserine essential for studies aiming to dissect the contribution of FGAM synthetase to cellular proliferation, metabolic flux, or the development of resistance to other antimetabolites.

Investigating DNA Damage and Repair in Liver and Pancreas

Azaserine's unique ability among diazo analogs to induce quantifiable DNA damage in the liver and pancreas [1] makes it a critical reagent for studies in genotoxicity and DNA repair. Researchers investigating tissue-specific responses to alkylating agents, the role of DNA repair pathways (e.g., base excision repair, O6-methylguanine-DNA methyltransferase), or the link between DNA damage and carcinogenesis in these organs should specifically procure Azaserine, as the effect cannot be replicated with DON [1].

A Tool for Selective Targeting of Glutamine Metabolism in Breast Cancer Research

Based on the 2024 study by Alzahrani et al., Azaserine is a valuable tool for investigating the role of glutamine synthetase and glutamine addiction in breast cancer [3]. Its ability to potently inhibit cancer cell proliferation while exhibiting minimal toxicity to normal breast epithelial cells in vitro (a property shared with Acivicin but not Sorafenib) makes it suitable for cell-based studies on cancer metabolism, mechanisms of apoptosis, and the development of novel therapeutic strategies targeting glutamine-dependent pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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